Uridin-5'-diphospho-glucose-Dinatriumsalz

Übersicht

Beschreibung

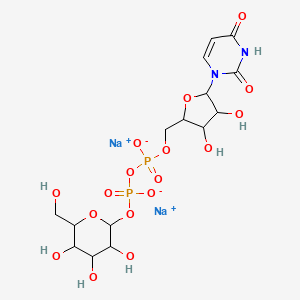

Uridine 5'-diphosphoglucose disodium salt is a useful research compound. Its molecular formula is C15H22N2Na2O17P2 and its molecular weight is 610.27. The purity is usually 95%.

BenchChem offers high-quality Uridine 5'-diphosphoglucose disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine 5'-diphosphoglucose disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung von Glykosiden

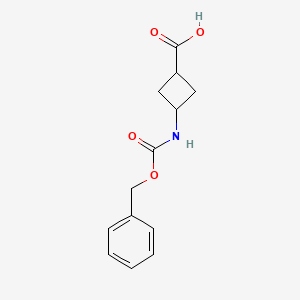

Uridin-5'-diphospho-glucose-Dinatriumsalz wird als Substrat bei der enzymatischen Herstellung von Glykosiden verwendet {svg_1}. Glykoside sind Moleküle, bei denen ein Zucker an einen Nicht-Kohlenhydratanteil gebunden ist. Sie spielen in lebenden Organismen zahlreiche wichtige Rollen. Viele Pflanzen speichern Chemikalien in Form inaktiver Glykoside.

Substratscreening und Messung der Bindungsaffinität

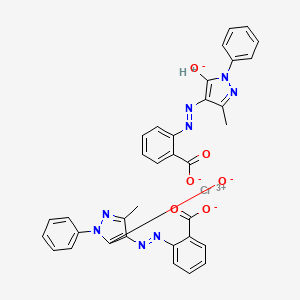

Diese Verbindung wurde als Substrat im Substratscreening und bei der Messung der Bindungsaffinität des menschlichen CMP-Sia-Transporters verwendet {svg_2}. Dies ist entscheidend für das Verständnis des Transportmechanismus von Nukleotidzuckern.

Biosynthese von Glucose-haltigen Molekülen

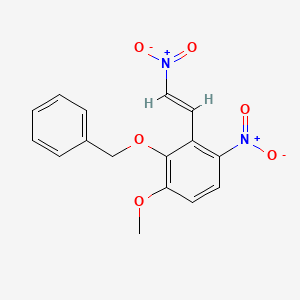

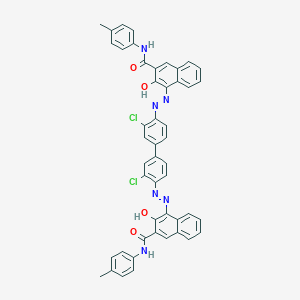

This compound, auch bekannt als UDP-Glucose, dient als Vorläufer von UDP-Galactose und UDP-Glucuronat {svg_3}. Es hilft bei der Biosynthese von Glucose-haltigen Molekülen wie Oligosacchariden, Polysacchariden, Glykoproteinen und Glykolipiden in Tieren und einigen Mikroorganismen {svg_4}.

Potenzielles Signalmolekül in Pflanzen

Mehrere Studien deuten darauf hin, dass UDP-Glucose das Potenzial hat, in Pflanzen als Signalmolekül zu fungieren, über seine klassischen Stoffwechselfunktionen hinaus {svg_5}. Dies eröffnet neue Forschungswege in der Pflanzenbiologie und könnte Auswirkungen auf landwirtschaftliche Praktiken haben.

Aktivierung von dendritischen und Gliazellen

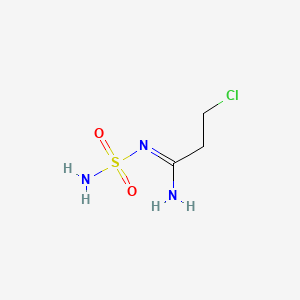

Uridin-5'-diphospho-glucose wirkt als Agonist für den purinergen Rezeptor P2Y14 G-Protein-gekoppelten Rezeptor (GPCR), der an der Aktivierung von dendritischen Zellen und Gliazellen beteiligt ist {svg_6}. Dies könnte erhebliche Auswirkungen auf das Verständnis von Immunreaktionen und neurologischer Funktionen haben.

Induzierung der Oligodendrozytendifferenzierung

Diese Verbindung kann auch den G-Protein-gekoppelten Rezeptor 17 (GPR17) aktivieren und so die Oligodendrozytendifferenzierung induzieren {svg_7}. Oligodendrozyten sind eine Art von Gehirnzellen und spielen eine Schlüsselrolle in der Funktionsweise des Nervensystems. Dies könnte möglicherweise für therapeutische Zwecke bei neurodegenerativen Erkrankungen genutzt werden.

Stimuliert die Reduktion von Methylcoenzym M

This compound stimuliert die Reduktion von Methylcoenzym M in zellfreien Extrakten von Methanobacterium thermoautotrophicum {svg_8}. Dies ist ein wichtiger Schritt im Energiestoffwechsel dieses Archaeons, das für seine Fähigkeit zur Methanproduktion bekannt ist.

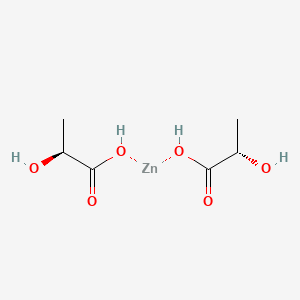

Glykogensynthese

Uridin-diphospho-glucose (UDP-Glucose) ist ein Glykogenvorläufer {svg_9}. Der Transfer von Glucose von UDP-Glucose zur wachsenden Glykogenkette wird durch das Enzym Glykogensynthase katalysiert {svg_10}. Dies ist ein grundlegender Prozess bei der Energiespeicherung in lebenden Organismen.

Wirkmechanismus

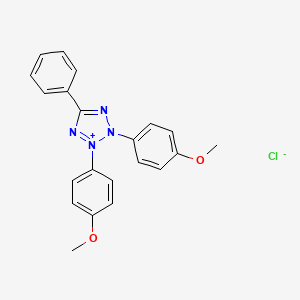

Target of Action

Uridine 5’-diphosphoglucose disodium salt, also known as Uridine-5’-diphosphoglucose, disodium salt, primarily targets the P2Y14 G protein-coupled receptor (GPCR) . This receptor is involved in the activation of dendritic cells and glial cells . Additionally, it can also activate the G protein-coupled receptor 17 (GPR17) , thereby inducing oligodendrocyte differentiation .

Mode of Action

This compound acts as an agonist to the P2Y14 GPCR receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the binding of Uridine 5’-diphosphoglucose disodium salt to the P2Y14 receptor triggers a series of biochemical reactions leading to the activation of dendritic cells and glial cells .

Biochemical Pathways

Uridine 5’-diphosphoglucose disodium salt plays a crucial role in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms . It acts as a precursor of UDP-galactose and UDP-glucuronate . These compounds are essential for various biochemical pathways, including the formation of glycosidic bonds in the synthesis of complex carbohydrates.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability.

Result of Action

The activation of the P2Y14 GPCR receptor by Uridine 5’-diphosphoglucose disodium salt leads to the activation of dendritic cells and glial cells . Furthermore, its ability to activate GPR17 induces oligodendrocyte differentiation . These cellular effects contribute to its role in the biosynthesis of glucose-containing molecules.

Action Environment

It’s worth noting that the compound is stored at -20°c , suggesting that temperature could potentially impact its stability.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Uridine 5’-diphosphoglucose disodium salt acts as a potent agonist of the proinflammatory P2Y14 receptor . It plays an important role in the regulation of inflammation and neutrophil polarization in neutrophils . It is also the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms .

Cellular Effects

Uridine 5’-diphosphoglucose disodium salt influences cell function by acting as a signaling molecule. It has been suggested to have potential beyond its classical metabolic functions . It can activate dendritic cells and glial cells .

Molecular Mechanism

Uridine 5’-diphosphoglucose disodium salt exerts its effects at the molecular level by binding to the P2Y14 receptor . This binding interaction triggers a cascade of events leading to the activation of dendritic cells and glial cells .

Temporal Effects in Laboratory Settings

It is known to be involved in the biosynthesis of glucose-containing molecules .

Metabolic Pathways

Uridine 5’-diphosphoglucose disodium salt is involved in several metabolic pathways. It acts as a precursor of UDP-galactose and UDP-glucuronate . It also aids in the biosynthesis of glucose-containing molecules .

Eigenschaften

IUPAC Name |

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28053-08-9, 117756-22-6 | |

| Record name | Uridine(5')disodiodiphospho(1)-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Uridine-5'-diphosphoglucose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)

![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)